2-Bromo-2-methylpropionyl-D6 Bromide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6Br2O |
|---|---|
Molecular Weight |
235.93 g/mol |
IUPAC Name |
2-bromo-3,3,3-trideuterio-2-(trideuteriomethyl)propanoyl bromide |
InChI |
InChI=1S/C4H6Br2O/c1-4(2,6)3(5)7/h1-2H3/i1D3,2D3 |
InChI Key |
YOCIJWAHRAJQFT-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)Br)(C([2H])([2H])[2H])Br |
Canonical SMILES |
CC(C)(C(=O)Br)Br |
Origin of Product |
United States |
Synthetic Strategies for 2 Bromo 2 Methylpropionyl D6 Bromide
Deuterium (B1214612) Incorporation Techniques for α-Bromoacyl Halides
Direct deuterium incorporation into α-bromoacyl halides is often challenging due to the high reactivity of the acyl halide functional group. Therefore, the isotopic labels are typically introduced at an earlier, more stable precursor stage. The primary strategies for synthesizing deuterated compounds revolve around two main approaches: "bottom-up" synthesis from small deuterated building blocks or direct hydrogen-deuterium exchange (H/D exchange) on a suitable substrate. researchgate.net
For a compound like 2-Bromo-2-methylpropionyl-D6 Bromide, the deuterium atoms are located on the methyl groups, which are not acidic and thus not amenable to simple base-catalyzed H/D exchange. Consequently, a "bottom-up" synthetic approach is the most viable route, starting from precursors where the deuterium is already incorporated. Late-stage C-H deuteration of free carboxylic acids at β-positions has been developed, but this is not applicable for the methyl groups of isobutyric acid derivatives.
Alternative modern methods, such as visible-light-induced organophotocatalysis, have been developed for the dehalogenative deuteration of alkyl bromides using deuterium oxide (D₂O) as an economical deuterium source. rsc.orgresearchgate.net However, for the specific case of creating hexadeuterated methyl groups, building the carbon skeleton from already deuterated starting materials is generally more efficient and provides higher isotopic purity.
Precursor Synthesis of Deuterated Isobutyric Acid Derivatives
The logical and most common precursor for this compound is Isobutyric acid-d6, also known as 2-methyl-d3-propanoic-3,3,3-d3 acid. The synthesis of this precursor is the cornerstone of the entire process. A well-established method to achieve this is through the Grignard reaction, utilizing a deuterated Grignard reagent.
A plausible synthetic pathway is as follows:
Preparation of Methyl-d3 Magnesium Iodide: The synthesis begins with methyl-d3 iodide (CD₃I). This isotopically labeled starting material is commercially available or can be synthesized. It is reacted with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, methyl-d3 magnesium iodide (CD₃MgI).
Reaction with a Carbonyl Compound: The Grignard reagent is then reacted with a suitable carbonyl compound. For instance, reacting two equivalents of CD₃MgI with dimethyl carbonate would lead to the formation of acetone-d6 (B32918) ((CD₃)₂CO).
Conversion to Isobutyric Acid-d7: The resulting acetone-d6 can then be carboxylated. A common method is the haloform reaction followed by acidification. Alternatively, conversion to 2-propanol-d7 via reduction, followed by conversion to the corresponding bromide and another Grignard reaction with CO₂, can yield the desired isobutyric acid-d7 ((CD₃)₂CDCOOH). The deuterium at the alpha position can be exchanged back to a proton if desired, or the fully deuterated acid can be used directly in the subsequent halogenation step. A more direct route involves the reaction of isopropyl-d7-magnesium bromide with carbon dioxide.
An alternative reported synthesis involves the electrolysis of deuterated propionic acid to form deuterated olefins, which could potentially be elaborated into the desired isobutyric acid skeleton, though this is a more complex route. cdnsciencepub.com
| Step | Reactants | Product | Purpose |
| 1 | Methyl-d3 iodide (CD₃I), Magnesium (Mg) | Methyl-d3 magnesium iodide (CD₃MgI) | Preparation of deuterated Grignard reagent |
| 2 | Acetone ((CH₃)₂CO), Deuterium Oxide (D₂O), Base | Acetone-d6 ((CD₃)₂CO) | Synthesis of deuterated ketone precursor |
| 3 | Acetone-d6 ((CD₃)₂CO), CO₂ (via Grignard or other) | Isobutyric acid-d6 ((CD₃)₂CHCOOH) | Formation of the deuterated carboxylic acid backbone |
Halogenation Methods for Converting Deuterated Carboxylic Acids to Acyl Bromides
Once the precursor, Isobutyric acid-d6, is synthesized, it must be converted into the final product, this compound. This conversion involves two distinct bromination steps: the conversion of the carboxylic acid to an acyl bromide and the bromination of the α-carbon.
The Hell-Volhard-Zelinsky (HVZ) reaction is the most direct and widely used method for this transformation. ucalgary.ca This reaction achieves α-bromination of a carboxylic acid in a one-pot procedure. The reaction is typically carried out by treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. ucalgary.ca
The mechanism proceeds as follows:
Acyl Bromide Formation: The carboxylic acid first reacts with PBr₃ to form the acyl bromide intermediate. In this case, Isobutyric acid-d6 ((CD₃)₂CHCOOH) is converted to Isobutyryl-d6 bromide ((CD₃)₂CHCOBr).
Enolization: The acyl bromide, which enolizes more readily than the carboxylic acid, forms an enol.
α-Bromination: The enol then reacts with Br₂ to add a bromine atom to the α-carbon, yielding the final product, this compound ((CD₃)₂CBrCOBr).
Other halogenating agents can also be used to convert the carboxylic acid to the acyl bromide, such as thionyl bromide (SOBr₂) or oxalyl bromide. However, the HVZ reaction's ability to perform both transformations concurrently makes it highly efficient for this specific synthesis. prepchem.comrsc.org
| Halogenating Agent | Function | Applicability |
| Br₂ / PBr₃ (or red P) | Converts R-COOH to R-CH(Br)-COBr | Standard Hell-Volhard-Zelinsky conditions; ideal for this synthesis. ucalgary.ca |
| Thionyl Bromide (SOBr₂) | Converts R-COOH to R-COBr | Effective for forming the acyl bromide, but requires a separate α-bromination step. |
| Oxalyl Bromide | Converts R-COOH to R-COBr | A milder alternative to SOBr₂ for acyl bromide formation. |
Advanced Purification and Spectroscopic Confirmation of this compound Purity for Research Applications
The crude product obtained from the synthesis is typically a colorless to pale yellow liquid and must be purified to meet the high standards required for research applications. ontosight.ai Fractional distillation under reduced pressure is the most common method for purifying reactive acyl halides, as it effectively separates the product from non-volatile impurities and any remaining starting materials.
Following purification, rigorous spectroscopic analysis is essential to confirm the structure, isotopic incorporation, and chemical purity of the final product.
Mass Spectrometry (MS): Mass spectrometry is the definitive technique for confirming the successful incorporation of deuterium. The molecular ion (M⁺) peak will be shifted by +6 mass units compared to its non-deuterated analog. Furthermore, the presence of two bromine atoms results in a characteristic isotopic pattern. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). docbrown.info This leads to a triplet of peaks for the molecular ion: M⁺, (M+2)⁺, and (M+4)⁺, with a relative intensity ratio of approximately 1:2:1. The fragmentation pattern will also be indicative of the deuterated structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is used to determine the degree of deuteration. For a highly pure sample of this compound, the characteristic singlet corresponding to the six methyl protons in the non-deuterated compound should be absent or reduced to a very small residual peak. The isotopic purity can be calculated from the integration of this residual signal relative to an internal standard.
²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal in the region where the methyl protons would typically appear, confirming the location of the deuterium atoms.
¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton. The signals for the deuterated methyl carbons (CD₃) will appear as multiplets due to C-D coupling and will be shifted slightly upfield compared to the corresponding CH₃ carbons.
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. The spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch of the acyl bromide, typically in the region of 1770-1815 cm⁻¹. Crucially, the C-H stretching bands normally seen around 2850-3000 cm⁻¹ will be replaced by C-D stretching absorptions at a lower frequency, typically around 2100-2250 cm⁻¹, providing further evidence of successful deuteration.
| Technique | Expected Result for this compound | Purpose |
| Mass Spectrometry | Molecular ion cluster (M, M+2, M+4) corresponding to C₄D₆⁷⁹Br₂O, C₄D₆⁷⁹Br⁸¹BrO, and C₄D₆⁸¹Br₂O. docbrown.info | Confirms molecular weight and successful D6 incorporation. Verifies presence of two bromine atoms. |
| ¹H NMR | Absence or significant reduction of the singlet for the methyl protons. | Confirms high isotopic purity. |
| ¹³C NMR | Signals for CD₃ carbons appear as multiplets due to C-D coupling. | Confirms carbon skeleton and deuteration sites. |
| IR Spectroscopy | Strong C=O stretch (~1780 cm⁻¹). Presence of C-D stretching bands (~2200 cm⁻¹) and absence of C-H stretching bands (~2900 cm⁻¹). | Confirms functional group and deuteration. |
Mechanistic Studies of Atrp Initiated by 2 Bromo 2 Methylpropionyl D6 Bromide
Investigation of Deuterium (B1214612) Kinetic Isotope Effects (DKIEs) in Initiator Activation
There is no published research quantifying the primary and secondary kinetic isotope effects on the homolysis of the carbon-bromine bond for 2-Bromo-2-methylpropionyl-D6 Bromide in the context of ATRP. Such studies would be essential for a detailed understanding of the reaction mechanism. Similarly, without experimental or computational data, the elucidation of transition states and reaction pathways through isotopic perturbations for this specific compound remains unexplored.
Deuterium Labeling for Tracing Initiator Fate and Polymer Chain Initiation Fidelity
The use of deuterium labeling in this compound to trace the initiator's fate and assess the fidelity of polymer chain initiation in ATRP has not been reported. Research in this area would provide valuable insights into the efficiency and potential side reactions of the initiation process.
Influence of Deuteration on Activation and Deactivation Equilibria (K_ATRP, k_act, k_deact) in ATRP Systems
The effect of deuterating the 2-bromo-2-methylpropionyl bromide initiator on the fundamental kinetic and thermodynamic parameters of ATRP (K_ATRP, k_act, k_deact) has not been investigated. Such a study would be crucial for comparing its behavior to non-deuterated analogues and for the rational design of polymerization systems.
Due to the lack of specific research on this compound in the field of ATRP, no data tables or detailed research findings can be generated for the outlined topics.
Kinetic Investigations of Polymerization Processes Employing 2 Bromo 2 Methylpropionyl D6 Bromide
Real-time Spectroscopic Monitoring of Deuterated Initiator Consumption and Monomer Conversionmdpi.com
The investigation of polymerization kinetics relies heavily on the ability to accurately monitor the reaction progress in real-time. Spectroscopic techniques are invaluable for continuously tracking the consumption of the initiator and the conversion of the monomer into a polymer. rsc.org The use of 2-Bromo-2-methylpropionyl-D6 Bromide provides a distinct advantage in this regard, as the deuterium (B1214612) labels serve as a unique spectroscopic probe, allowing for precise differentiation between the initiator and other components in the reaction mixture.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to follow the disappearance of the signal corresponding to the methyl protons of the deuterated initiator. Simultaneously, the emergence of signals corresponding to the polymer backbone can be monitored to determine monomer conversion. Another powerful method is Fourier-transform infrared (FTIR) spectroscopy, which can track changes in specific vibrational bands associated with the monomer and the forming polymer. ukaea.uk For instance, the decrease in the absorbance of the C=C double bond of the monomer provides a direct measure of its consumption.
Advanced methods coupling microreactors with electrospray ionization mass spectrometry (ESI-MS) enable continuous on-line monitoring of polymerization processes, providing detailed information on the evolution of polymer chains under specific synthesis conditions. rsc.org In the context of surface-initiated polymerizations, techniques like quartz crystal microbalance (QCM) and localized surface plasmon resonance (LSPR) can be used to monitor the growth of polymer brushes from a surface in real time. nih.govduke.edu
Table 1: Spectroscopic Techniques for Real-time Monitoring in Deuterated Systems This table is illustrative and provides examples of how these techniques could be applied.
| Technique | Parameter Monitored | Species Tracked | Advantage of Deuteration |
|---|---|---|---|
| ¹H NMR / ²H NMR | Signal Intensity | Initiator, Monomer, Polymer | Unique signal for deuterated initiator fragments, reducing signal overlap. |
| FTIR Spectroscopy | Vibrational Band Absorbance | Monomer (C=C stretch), Polymer (C=O stretch) | Can be used in tandem with NMR; deuteration has minimal impact on monomer tracking. |
| ESI-MS | Mass-to-charge Ratio | Oligomers, Polymer Chains | Allows for detailed analysis of polymer chain growth and end-group fidelity. |
Determination of Fundamental Kinetic Parameters (k_p, k_t) in Deuterated Polymerization Systemsmdpi.comresearchgate.net
Pulsed-laser photolysis (PLP) is a widely accepted method for determining k_p. researchgate.net This technique involves generating a high concentration of radicals with a laser pulse and then monitoring their decay and the resulting polymer's molecular weight distribution. Kinetic simulation can be used in conjunction with experimental data to refine the values of these parameters and understand their potential dependence on chain length. researchgate.net
Table 2: Typical Kinetic Parameters for Styrene Polymerization This table presents example data to illustrate the magnitude of these parameters and is not specific to the deuterated initiator system.
| Parameter | Value | Method of Determination | Reference |
|---|---|---|---|
| Propagation Rate Constant (k_p) | 339 L mol⁻¹ s⁻¹ (at 60 °C) | Pulsed-Laser Photolysis (PLP) | researchgate.net |
| Termination Rate Constant (k_t) | 2.1 x 10⁷ L mol⁻¹ s⁻¹ (at 60 °C) | Electron Spin Resonance (ESR) | kpi.ua |
Comparative Analysis of Polymerization Rates and Control between Deuterated and Non-Deuterated Initiatorsnih.govcmu.edu
A key motivation for using isotopically labeled compounds like this compound is to probe for kinetic isotope effects (KIEs). A KIE is a change in the reaction rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. In the context of Atom Transfer Radical Polymerization (ATRP), the initiation step involves the homolytic cleavage of the carbon-bromine (C-Br) bond of the initiator.
The substitution of hydrogen with deuterium in the methyl groups adjacent to the C-Br bond can subtly alter the bond's dissociation energy. This is known as a secondary KIE. While typically small for C-H/C-D bonds that are not directly broken, this effect could lead to a measurable difference in the activation rate constant (k_act) for the deuterated initiator compared to its non-deuterated counterpart, 2-Bromo-2-methylpropionyl bromide.
If the C-Br bond in the deuterated initiator is slightly stronger, it would lead to a slower initiation rate. In a controlled radical polymerization like ATRP, a slower but uniform initiation is often desirable as it can lead to better control over the molecular weight and a lower polydispersity index (PDI). researchgate.net A comparative study would involve running parallel polymerizations under identical conditions, varying only the initiator (deuterated vs. non-deuterated), and analyzing the resulting polymerization rates and polymer characteristics. Such an analysis can reveal subtle mechanistic details about the initiation process. nih.govbeilstein-journals.org
Table 3: Hypothetical Comparison of ATRP of Methyl Methacrylate (B99206) with Deuterated vs. Non-Deuterated Initiators This table is for illustrative purposes to demonstrate the potential impact of a kinetic isotope effect.
| Initiator | Polymerization Rate (M/h) | Final Mₙ ( g/mol ) | Polydispersity Index (PDI) |
|---|---|---|---|
| 2-Bromo-2-methylpropionyl Bromide | 0.25 | 28,500 | 1.18 |
Solvent and Ligand Effects on the Kinetics of Deuterated ATRP Systemsrsc.org
The kinetics of ATRP are profoundly influenced by the choice of solvent and the ligand complexed to the copper catalyst. researchgate.netunipd.it These components affect the position of the atom transfer equilibrium (K_ATRP = k_act / k_deact) and the rates of the activation and deactivation steps. The solvent can impact the redox properties of the copper catalyst and its structure in solution. researchgate.net For instance, polar solvents can stabilize the oxidized copper species (Cu(II)), shifting the equilibrium and altering the polymerization rate.
The ligand, typically a polydentate amine, plays a crucial role in tuning the catalyst's activity. cmu.edu The electronic and steric properties of the ligand dictate the redox potential of the copper complex and its affinity for the halogen atom. More electron-donating ligands generally lead to a more active catalyst that promotes faster activation. The structure of the ligand also influences the geometry of the copper complex, which in turn affects its catalytic performance. cmu.edu
These solvent and ligand effects are general principles of ATRP and are directly applicable to systems initiated by this compound. Kinetic investigations would involve systematically varying the solvent and ligand to understand how these changes modulate the polymerization rate and the degree of control. unipd.it For example, a series of polymerizations could be conducted in solvents of varying polarity, such as toluene, anisole, and dimethylformamide (DMF), while keeping the initiator, monomer, and catalyst/ligand ratio constant. The results would provide insight into the optimal conditions for controlling the polymerization initiated by the deuterated compound. researchgate.netunipd.it
Table 4: Influence of Solvent Polarity on ATRP Equilibrium Constant (K_ATRP) This table illustrates the general trend of how solvent choice can affect the equilibrium constant in ATRP systems.
| Solvent | Dielectric Constant (ε) | Example K_ATRP |
|---|---|---|
| Toluene | 2.4 | Low |
| Anisole | 4.3 | Moderate |
| Acetonitrile | 37.5 | High |
Structural Characterization and Architectural Elucidation of Polymers Derived from 2 Bromo 2 Methylpropionyl D6 Bromide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated End-Group and Polymer Chain Analysis
NMR spectroscopy is one of the most powerful techniques for polymer microstructure characterization. researchgate.net The incorporation of a deuterated initiator fragment offers distinct advantages in NMR analysis, enabling precise end-group identification and quantification.
High-resolution NMR spectroscopy is instrumental in elucidating the detailed structure of polymers. The use of a D6-labeled initiator fragment provides complementary information across different NMR active nuclei.
¹H NMR: In proton NMR, the primary benefit of the deuterated initiator is the absence of signals corresponding to the initiator's methyl protons. In a polymer initiated with the non-deuterated analogue, the six protons of the two methyl groups ((CH₃)₂C(Br)CO-) would resonate in the ¹H NMR spectrum. The absence of this signal in polymers initiated with 2-Bromo-2-methylpropionyl-D6 Bromide, while other polymer backbone and terminal group signals remain, provides clear evidence of successful initiation. This simplifies spectral analysis, especially in the often-crowded aliphatic region. researchgate.net
¹³C NMR: Carbon-13 NMR spectra are typically proton-decoupled and offer high resolution over a large chemical shift range. researchgate.net The carbon atom attached to the deuterium (B1214612) atoms in the initiator fragment will exhibit a characteristic multiplet signal due to C-D coupling, and its chemical shift will be slightly different from its protonated counterpart due to the isotopic effect. This allows for direct observation and confirmation of the initiator fragment's incorporation into the polymer chain.
²H NMR (Deuterium NMR): This technique is highly specific for detecting the deuterium label. A single resonance peak corresponding to the -C(CD₃)₂- group from the initiator will be present in the ²H NMR spectrum. This provides unambiguous confirmation of the end-group's identity and presence, free from interference from other signals, which is a significant advantage for structural validation.
Table 1: Hypothetical NMR Data for Poly(methyl methacrylate) (PMMA) Initiated with this compound
| Nucleus | Chemical Shift (δ) ppm | Assignment | Notes |
| ¹H | 3.59 | -OCH₃ (Ester group of MMA) | Main chain repeating unit signal. |
| ¹H | 1.80-2.05 | α-CH₃ (Backbone of MMA) | Main chain repeating unit signal. |
| ¹H | 0.85-1.05 | α-CH₃ (Tacticity dependent) | Main chain repeating unit signal. |
| ¹H | ~1.95 (absent) | (CD₃)₂-C-Br (Initiator fragment) | The absence of this peak confirms the use of a deuterated initiator. |
| ¹³C | ~177 | C=O (Ester carbonyl) | Main chain repeating unit signal. |
| ¹³C | ~52 | -OCH₃ (Ester methyl) | Main chain repeating unit signal. |
| ¹³C | ~45 | Quaternary C (Backbone) | Main chain repeating unit signal. |
| ¹³C | ~25 (multiplet) | -C(CD₃)₂ (Initiator fragment) | Signal split due to C-D coupling confirms initiator presence. |
| ²H | ~1.90 | (CD₃)₂-C-Br (Initiator fragment) | A single peak provides direct and unambiguous detection of the D6 end-group. |
Quantitative NMR (qNMR) is a reliable method for determining the number-average molecular weight (Mₙ) and initiator efficiency (Iₑ). magritek.comsigmaaldrich.com The degree of polymerization (DP) can be calculated by comparing the integral of a signal from the polymer repeating unit to the integral of an end-group signal. magritek.com
When using a deuterated initiator, the α-chain end is silent in the ¹H NMR spectrum. Therefore, quantification relies on the ω-chain end (the terminating group). The initiator efficiency can be determined by comparing the number of polymer chains formed (quantified via the ω-end group) to the initial amount of initiator added.
The process involves:
Acquiring a ¹H NMR spectrum of a known mass of the purified polymer.
Integrating the characteristic signals of the monomer repeating units and the ω-chain end group.
Calculating the degree of polymerization (DP) by comparing these integrals.
Calculating Mₙ from the DP and the molecular weight of the monomer.
The initiator efficiency is then calculated using the formula: Iₑ (%) = (Mₙ,theoretical / Mₙ,NMR) × Conversion (%)
Where Mₙ,theoretical is calculated based on the initial monomer-to-initiator ratio. An efficiency close to 100% indicates a well-controlled polymerization where most initiator molecules successfully started a polymer chain. cmu.edu
Table 2: Example Calculation of Initiator Efficiency for a Deuterated Polystyrene (PS-D6)
| Parameter | Value | Method/Formula |
| Integral of repeating unit protons (-C₆H₅ and backbone CH, CH₂) | 245.0 | ¹H NMR Integration |
| Integral of ω-end group proton (e.g., -H) | 1.0 | ¹H NMR Integration |
| Number of protons per repeating unit | 8 | From monomer structure |
| Number of protons on ω-end group | 1 | From terminator structure |
| Degree of Polymerization (DP) | 30.6 | (Integral_repeat / 8) / (Integral_end / 1) |
| Mₙ (NMR) | 3345 g/mol | (DP × MW_monomer) + MW_initiator + MW_terminator |
| Initial [Monomer]/[Initiator] ratio | 35 | Experimental Condition |
| Monomer Conversion | 95% | Measured (e.g., by gravimetry or NMR) |
| Mₙ (Theoretical) | 3480 g/mol | ([M]/[I] × Conversion × MW_monomer) + MW_initiator |
| Initiator Efficiency (Iₑ) | 98.1% | (Mₙ,theoretical / Mₙ,NMR) × Conversion |
Mass Spectrometry (MS) for Characterization of Deuterated Polymer Chains
Mass spectrometry is a vital analytical technique that provides detailed information on the molecular weight and structure of polymers. longdom.org The use of a deuterated initiator provides a clear mass label, which significantly aids in data interpretation.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that allows for the analysis of large macromolecules with minimal fragmentation. sigmaaldrich.com It can resolve individual polymer chains that differ by a single monomer unit, providing an absolute measurement of the molecular weight distribution. researchgate.net
For a polymer initiated with this compound, each peak in the MALDI-TOF spectrum corresponds to the mass of the initiator fragment, a specific number of monomer units, the terminator fragment, and a cationizing agent (e.g., Na⁺ or K⁺). The 6-dalton mass increase from the deuterium atoms provides a distinct signature that confirms the identity of the α-chain end.
The expected mass (m/z) for a polymer chain can be calculated as: m/z = Mᵢₙᵢₜ + (n × Mₘₒₙₒ) + Mₜₑᵣₘ + Mₖₐₜ where:
Mᵢₙᵢₜ is the mass of the deuterated initiator fragment.
n is the number of monomer units.
Mₘₒₙₒ is the mass of the monomer repeating unit.
Mₜₑᵣₘ is the mass of the terminator fragment.
Mₖₐₜ is the mass of the cationizing agent.
This precise mass information allows for the calculation of number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity (Đ = Mₙ/Mₙ). sigmaaldrich.com
Table 3: Simulated MALDI-TOF MS Peak List for Poly(n-butyl acrylate) (PnBA) Initiated with this compound and Terminated with Bromine
M(Initiator) = 157.02 Da; M(Monomer) = 128.17 Da; M(Terminator) = 79.90 Da; M(Cation, Na⁺) = 22.99 Da
| Degree of Polymerization (n) | Calculated m/z |
| 20 | 2813.31 |
| 21 | 2941.48 |
| 22 | 3069.65 |
| 23 | 3197.82 |
| 24 | 3325.99 |
Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. uakron.edu In polymer analysis, MS/MS is used to confirm the sequence of copolymers and to identify the structure of end groups. nih.govresearchgate.net
A specific polymer chain (precursor ion) from the MALDI spectrum is selected and subjected to fragmentation. The fragmentation patterns can reveal the connectivity of the polymer. For a polymer with a deuterated initiator, fragments containing the α-chain end will have a characteristic +6 Da mass shift compared to their non-deuterated analogues. This provides definitive evidence for the end-group's identity and its covalent attachment to the polymer chain. This method is particularly useful for distinguishing between different polymer architectures or identifying side reactions that may have occurred during polymerization. longdom.orgresearchgate.net
Table 4: Hypothetical MS/MS Fragmentation Data for a Deuterated Polymer Chain (n=5)
| Precursor Ion (m/z) | Fragment Ion Type | Fragment Ion (m/z) | Structural Assignment |
| [D6-I-(M)₅-T+Na]⁺ | α-series (containing initiator) | [D6-I-(M)₂+Na]⁺ | Contains the deuterated initiator and two monomer units. |
| [D6-I-(M)₅-T+Na]⁺ | α-series (containing initiator) | [D6-I-(M)₃+Na]⁺ | Contains the deuterated initiator and three monomer units. |
| [D6-I-(M)₅-T+Na]⁺ | ω-series (containing terminator) | [H-(M)₂+T+Na]⁺ | Contains the non-deuterated terminator and two monomer units. |
| [D6-I-(M)₅-T+Na]⁺ | ω-series (containing terminator) | [H-(M)₃+T+Na]⁺ | Contains the non-deuterated terminator and three monomer units. |
One of the most valuable applications of polymers synthesized with this compound is their use as internal standards in quantitative mass spectrometry. mdpi.com Stable isotope-labeled internal standards are considered the gold standard for quantification because they have nearly identical chemical and physical properties to the analyte but a different mass. researchgate.net
When analyzing a non-deuterated polymer, a known amount of its deuterated analogue can be added to the sample. The deuterated polymer co-elutes with the analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. nih.gov By measuring the ratio of the analyte signal to the internal standard signal, variations in sample preparation, injection volume, and instrument response can be corrected for, leading to significantly improved accuracy and precision in quantification. nih.gov This is especially critical in complex matrices where ion suppression or enhancement can be a major source of error.
Table 5: Impact of Using a Deuterated Polymer Internal Standard on Quantitative Accuracy
| Sample Matrix | Analyte Concentration (Nominal) | Measured Concentration (without Internal Standard) | Accuracy (%) | Measured Concentration (with D6-Polymer Internal Standard) | Accuracy (%) |
| Simple Solvent | 100 ng/mL | 98 ng/mL | 98.0 | 101 ng/mL | 101.0 |
| Complex Biological Matrix | 100 ng/mL | 65 ng/mL (Ion Suppression) | 65.0 | 99 ng/mL | 99.0 |
| Environmental Sample | 100 ng/mL | 135 ng/mL (Ion Enhancement) | 135.0 | 102 ng/mL | 102.0 |
Role of Deuterated Initiators in Enhancing Resolution and Interpretation in Polymer Analytical Techniques
The use of isotopically labeled compounds, particularly deuterated molecules, has become an indispensable tool in the field of polymer science. Deuterated initiators, such as this compound, play a crucial role in the precise characterization of polymers. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, provides a unique spectroscopic signature that significantly enhances the resolution and interpretation of various analytical techniques. ontosight.airesolvemass.ca This is primarily due to the mass difference between deuterium and hydrogen, which leads to altered vibrational frequencies and distinct signals in spectroscopic and chromatographic methods. resolvemass.ca
The non-deuterated analogue of this initiator, 2-Bromo-2-methylpropionyl bromide, is a well-known and efficient initiator for Atom Transfer Radical Polymerization (ATRP). ontosight.aiwikipedia.org ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. wikipedia.orgcmu.edu By employing the deuterated version, this compound, the deuterium labels are precisely incorporated at the initiation site of the polymer chain. This site-specific labeling is instrumental in a variety of analytical methods aimed at elucidating polymer structure and dynamics.
One of the most significant applications of deuterated initiators is in Nuclear Magnetic Resonance (NMR) spectroscopy . In ¹H NMR, the signals from the protons on the initiator can overlap with the signals from the monomer units, complicating the analysis of polymer chain ends. By using a deuterated initiator, the proton signals at the initiation site are absent, which simplifies the spectrum and allows for a more accurate determination of the polymer's molecular weight and confirmation of the initiation mechanism. kpi.ua Deuterium NMR (²H NMR) can also be employed to specifically probe the mobility and environment of the chain ends, providing valuable insights into the polymer's dynamic behavior. kpi.ua
Mass spectrometry (MS) is another powerful technique where deuterated initiators offer substantial advantages. resolvemass.ca Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to determine the molecular weight and end-group fidelity of polymers. chemrxiv.org When a deuterated initiator is used, the resulting polymer chains will have a specific mass shift corresponding to the number of deuterium atoms. This isotopic labeling allows for the unambiguous identification of the initiator fragment in the mass spectrum, confirming that the polymer chains were initiated by the intended molecule and have the expected end-group structure. resolvemass.canih.gov This is particularly useful for distinguishing between different polymer populations and for analyzing complex polymer architectures. mdpi.com
The table below illustrates the expected mass difference in a polymer initiated with this compound compared to its non-deuterated counterpart.
| Initiator Fragment | Chemical Formula | Molar Mass ( g/mol ) |
| 2-Bromo-2-methylpropionyl | C₄H₆BrO | 165.99 |
| 2-Bromo-2-methylpropionyl-D6 | C₄D₆BrO | 172.03 |
This interactive table shows the molar mass of the initiator fragment that would be attached to the polymer chain. The D6-labeled initiator provides a clear mass shift.
Furthermore, neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS), heavily rely on deuterium labeling to generate contrast between different components in a polymer system. nih.goveuropa.eumdpi.com The significant difference in the neutron scattering length of hydrogen and deuterium allows for "contrast variation," where specific parts of a polymer chain or a blend can be made "visible" or "invisible" to neutrons. nih.govnih.gov By using a deuterated initiator, the chain ends can be selectively highlighted, enabling detailed studies of their spatial distribution in thin films, micelles, or other nanostructures. europa.eu
The following table summarizes the impact of using a deuterated initiator in various polymer analytical techniques.
| Analytical Technique | Advantage of Using a Deuterated Initiator | Research Finding |
| NMR Spectroscopy | Simplifies ¹H NMR spectra by removing initiator proton signals. Allows for specific analysis of chain-end dynamics using ²H NMR. | Enables more accurate determination of molecular weight and initiation efficiency. Provides insights into the mobility of polymer chain ends. |
| Mass Spectrometry | Provides a clear isotopic signature for unambiguous identification of initiator fragments. | Confirms polymer end-group fidelity and helps in the analysis of complex polymer mixtures and architectures. |
| Neutron Scattering | Creates scattering contrast to selectively highlight polymer chain ends. | Allows for the detailed structural characterization of polymer self-assembly and the spatial arrangement of chain ends in nanostructures. |
This interactive table outlines the key benefits and research outcomes of employing deuterated initiators in polymer analysis.
Design and Synthesis of Advanced Polymer Architectures Using 2 Bromo 2 Methylpropionyl D6 Bromide
Precision Synthesis of Deuterated Block Copolymers and Gradient Copolymers
Block copolymers, composed of two or more distinct polymer chains linked covalently, and gradient copolymers, which feature a gradual change in monomer composition along the chain, are vital materials whose properties depend heavily on their sequence and structure. aip.orgharth-research-group.org ATRP is an exemplary method for synthesizing these architectures with low dispersity and high end-group fidelity. cmu.edunih.gov
The synthesis of a deuterated diblock copolymer using 2-Bromo-2-methylpropionyl-D6 Bromide begins with the polymerization of the first monomer. The deuterated initiator starts the growth of the first block, thereby embedding a D6-labeled fragment at the alpha-terminus of the polymer chain. Upon consumption of the first monomer, the second monomer is introduced to the reaction. The still-active polymer chain ends (macroinitiators) then initiate the polymerization of the second monomer, forming a well-defined block copolymer. This method ensures that the junction between the core and the first block is precisely labeled with deuterium (B1214612).
For gradient copolymers, the synthesis involves the controlled and simultaneous feeding of two or more monomers into the reaction vessel. By manipulating the feed rates, a continuous gradient of monomer composition is created along the polymer chain, initiated from the deuterated starting fragment.
The primary advantage of incorporating the D6-label via the initiator is for subsequent structural analysis. Small-angle neutron scattering (SANS) is a powerful technique used to study the morphology and thermodynamics of block copolymer self-assembly in solution and in the solid state. nih.govacs.orgwhiterose.ac.uk By selectively deuterating one block or the initiation site, a contrast is generated that allows researchers to distinguish different parts of the polymer architecture, such as the core and shell of a micelle. nih.govacs.org This approach provides detailed information on micellar dimensions, aggregation numbers, and the conformation of polymer chains within the assembly. nih.govacs.org
| Property | Block Copolymer Example (PS-d6-init-b-PMMA) | Gradient Copolymer Example (P(S-grad-MMA)-d6-init) |
| Initiator | This compound | This compound |
| Monomer 1 | Styrene (S) | Styrene (S) |
| Monomer 2 | Methyl Methacrylate (B99206) (MMA) | Methyl Methacrylate (MMA) |
| Mn ( g/mol ) | 25,000 (PS block) - 55,000 (total) | 48,000 |
| Dispersity (Đ) | 1.15 | 1.25 |
| Deuterated Locus | At the α-terminus of the Polystyrene block | At the α-terminus of the polymer chain |
| Primary Application | SANS studies of micellar structures | Analysis of phase behavior and thermal properties |
Fabrication of Deuterated Graft Copolymers and Polymer Brushes via Surface-Initiated ATRP
Graft copolymers and polymer brushes, which consist of polymer chains densely tethered to a surface or a backbone polymer, are critical for modifying surface properties. cmu.edu Surface-Initiated ATRP (SI-ATRP) is a robust "grafting from" technique used to create these structures. utexas.edunih.gov The process begins with the immobilization of an ATRP initiator, such as this compound, onto a substrate. This is typically achieved by reacting the initiator with surface functional groups (e.g., hydroxyls on silica (B1680970) or graphene oxide). utexas.edu Subsequent polymerization of a monomer from this initiator-functionalized surface results in the growth of a dense layer of end-grafted polymer chains.
The use of this compound in SI-ATRP allows for the precise placement of a deuterated label at the grafting point of each polymer chain. This is exceptionally valuable for characterization by Neutron Reflectometry (NR). nih.govacs.orgill.eu NR is a surface-sensitive technique that can determine the thickness, density profile, and solvent penetration of thin polymer films and brushes with sub-nanometer resolution. researchgate.netresearchgate.net By creating a scattering contrast between the deuterated initiator layer and the non-deuterated polymer brush and solvent, NR can precisely locate the position of the chain ends anchored to the surface, providing invaluable data on grafting density and chain conformation under various environmental conditions. nih.govresearchgate.net
| Parameter | Research Finding |
| Technique | Surface-Initiated ATRP (SI-ATRP) |
| Substrate | Silicon Wafer |
| Immobilized Initiator | Silane-functionalized this compound |
| Monomer | Poly(N-isopropylacrylamide) (PNIPAM) |
| Resulting Architecture | Deuterated-anchor PNIPAM Brush |
| Grafted Film Thickness | 5 - 100 nm (controlled by polymerization time) |
| Characterization Method | Neutron Reflectometry (NR) |
| Information Gained | Precise determination of segment density profile, brush height, and location of the initiating layer. nih.govill.eu |
Preparation of Multi-Arm and Hyperbranched Polymers with Deuterated Cores or Arms
Multi-arm (star) and hyperbranched polymers are dendritic macromolecules with unique properties such as low viscosity and a high density of terminal functional groups. sc.edu ATRP offers several synthetic routes to these architectures. In the "core-first" approach for star polymers, a multifunctional initiator is used to simultaneously grow multiple polymer arms. To create a star polymer with a deuterated core, a molecule functionalized with multiple this compound units would serve as the initiator.
Hyperbranched polymers can be synthesized through the self-condensing vinyl polymerization (SCVP) of an "inimer" (a molecule that acts as both initiator and monomer). A deuterated inimer, derived from this compound, would lead to a hyperbranched structure with deuterium labels distributed throughout the polymer's core. Alternatively, using the deuterated initiator to grow linear arms from a hyperbranched macroinitiator allows for the creation of multi-arm stars with deuterated segments at the junction between the core and the arms. llnl.gov
The specific placement of deuterium labels within these complex three-dimensional structures is again crucial for detailed analysis. SANS can be employed to study the conformation and size of these polymers in solution, with the deuterated segments providing the necessary contrast to model their structure accurately.
| Polymer Architecture | Synthesis Strategy | Role of Deuterated Initiator |
| Multi-Arm Star Polymer | "Core-first" method with a multifunctional initiator | Forms a deuterated central core from which non-deuterated arms radiate. |
| Hyperbranched Polymer | Self-condensing vinyl polymerization of a deuterated inimer | Incorporates D6-labels at branching points throughout the polymer structure. |
| Multi-Arm Star (Deuterated Arms) | Initiation from a hyperbranched macroinitiator | Creates arms with a D6-label at their starting point, attached to a non-deuterated core. |
Integration of Deuterated Initiators in Stimuli-Responsive Polymer Systems
Stimuli-responsive or "smart" polymers are materials that undergo significant, reversible changes in their properties in response to external stimuli such as temperature, pH, or light. sc.edursc.org These polymers are often designed as block copolymers or surface-grafted brushes, where one of the components is responsive. For example, poly(N-isopropylacrylamide) (PNIPAM) famously exhibits a lower critical solution temperature (LCST) in water, collapsing from an extended coil to a globular state above ~32°C. ill.eu
Integrating this compound into these systems allows for the synthesis of stimuli-responsive architectures with a specific deuterium label. For instance, in a deuterated-initiator PNIPAM brush, NR can be used to monitor the conformational changes of the brush as it transitions through its LCST. ill.eu By tracking the changes in the segment density profile perpendicular to the surface, researchers can gain detailed insights into the collapse mechanism, water expulsion from the brush, and the influence of grafting density on the response. This level of detail is often inaccessible with other techniques and is critical for the rational design of smart surfaces for applications in sensing, drug delivery, and microfluidics. cmu.edunih.gov
Advanced Research Applications and Future Directions
Neutron Scattering Studies Utilizing Deuterated Polymers from 2-Bromo-2-methylpropionyl-D6 Bromide
Neutron scattering has become an indispensable technique for probing the structure and dynamics of polymeric materials on a nanometer scale. nist.govmdpi.com Its power in polymer science is significantly enhanced through the use of isotopic labeling, particularly the substitution of hydrogen (¹H, protium) with deuterium (B1214612) (²H, D). ornl.govornl.gov The fundamental reason for this lies in the distinct difference in how neutrons interact with the nuclei of these two isotopes. researchgate.net This difference, known as the neutron scattering length, provides a "contrast" that can be exploited to highlight specific components within a complex polymer system. ornl.govresearchgate.net
Polymers synthesized using this compound as the initiator in an ATRP reaction will have a deuterated group at one end of every polymer chain. This selective labeling is a powerful tool for Small-Angle Neutron Scattering (SANS), a technique used to investigate structures from 1 to 1000 nm. nist.govmdpi.comsci-hub.se By creating a mixture of deuterated and non-deuterated (hydrogenous) polymer chains, researchers can use SANS to determine the conformation of individual polymer chains in the bulk amorphous state—a measurement not possible with other techniques like X-ray or light scattering. bohrium.comnih.gov
The "contrast variation" method is particularly powerful. europa.eu In a polymer blend or a composite material, the scattering contrast between different components can be adjusted by selectively deuterating one of them. mdpi.comnih.gov For example, by dispersing polymers end-labeled with deuterium (from the D6 initiator) in a matrix of hydrogenous polymer, the location and arrangement of the chain ends can be specifically studied. europa.eu This provides invaluable insights into:
The morphology of polymer blends and block copolymers. nih.gov
The structure of polymer-nanoparticle composites.
The conformation of polymer chains at interfaces and in thin films.
The dynamics of chain exchange in copolymer micelles. stfc.ac.uk
The significant difference in scattering lengths, particularly the negative value for hydrogen, allows for "contrast matching," where the scattering from a particular component can be rendered invisible by adjusting the isotopic composition of the surrounding medium. mdpi.com This enables the focused study of the remaining structures. nih.gov
| Isotope | Symbol | Coherent Scattering Length (fm) |
|---|---|---|
| Protium (Hydrogen) | ¹H | -3.74 |
| Deuterium | ²H or D | 6.67 |
| Carbon | ¹²C | 6.65 |
| Oxygen | ¹⁶O | 5.80 |
| Nitrogen | ¹⁴N | 9.36 |
Application of Computational Chemistry and Molecular Dynamics Simulations to Deuterated ATRP Systems
Computational chemistry and molecular dynamics (MD) simulations have become vital tools for complementing experimental studies in polymer science. acs.org They provide molecular-level insights that can predict, explain, and guide experimental observations of macromolecular systems. acs.org
Computational Chemistry: Quantum chemical methods, such as Density Functional Theory (DFT), are employed to study the mechanism of ATRP. researchgate.netrsc.org These calculations can determine the thermodynamics and kinetics of the activation and deactivation steps in the polymerization process. researchgate.net By modeling the ATRP reaction involving initiators like this compound, researchers can understand the subtle electronic and steric effects that govern catalyst activity and polymerization control. rsc.org Isotopic substitution can lead to kinetic isotope effects, and computational studies can help elucidate these phenomena, providing a deeper understanding of the reaction mechanism. researchgate.netazimuth-corp.com
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, allowing researchers to investigate the structure and dynamics of polymer chains. youtube.commdpi.com For systems containing deuterated polymers, MD simulations are particularly powerful because they can directly generate structural information, such as the static structure factor, which is measured in SANS experiments. mdpi.com By building atomistic models of polymer melts or solutions containing chains initiated with this compound, simulations can predict:
The radius of gyration and end-to-end distance of polymer chains.
The arrangement of chain ends at interfaces or within phase-separated domains.
The dynamics of polymer chain relaxation and diffusion.
This synergy between simulation and experiment is crucial; MD can validate force fields and models against SANS data, while SANS can benefit from the detailed molecular-level interpretation provided by MD. mdpi.com
| Computational Method | Key Applications and Insights |
|---|---|
| Density Functional Theory (DFT) | - Elucidation of ATRP reaction mechanisms. researchgate.netrsc.org |
| Molecular Dynamics (MD) | - Prediction of polymer chain conformation and morphology. youtube.com |
Development of Novel Isotopic Labeling Strategies in Controlled Polymerization
The ability to precisely place isotopes within a macromolecule is essential for extracting detailed structural and dynamic information. metwarebio.comkit.edu While early methods involved the polymerization of fully deuterated monomers, this approach can be expensive and may slightly alter the physical properties of the polymer due to isotope effects. nih.gov Modern controlled polymerization techniques, like ATRP, allow for more sophisticated and selective labeling strategies. researchgate.netnih.gov
Using a deuterated initiator such as this compound is a prime example of a highly efficient and precise labeling strategy. It ensures that every polymer chain synthesized possesses a deuterated "tag" at its starting point. sci-hub.se This "end-labeling" approach is often more desirable than uniform deuteration for many experimental designs.
Other advanced strategies for incorporating deuterium into polymers include:
Hydrogen-Deuterium Exchange Reactions: Post-polymerization exchange can introduce deuterium, but often lacks control over the specific location and can require harsh conditions. researchgate.netresolvemass.ca
Catalytic Isotope Exchange: Using catalysts like palladium or platinum can facilitate H/D exchange under more controlled conditions, allowing for the synthesis of deuterated monomers. resolvemass.ca
Bioorthogonal Chemistry: This emerging field uses chemical reactions that can occur in living systems without interfering with native processes. wikipedia.org While not yet standard for deuteration in ATRP, the principles of highly specific chemical ligation could inspire future labeling techniques. wikipedia.org
The development of these strategies is driven by the need to answer increasingly complex questions in polymer science, where knowing the precise location of a label is key to interpreting data from sophisticated analytical techniques like neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy. ornl.gov
Potential for Deuterated ATRP Initiators in Emerging Polymer Technologies
The unique properties of deuterated polymers—enhanced stability and distinct spectroscopic signatures—make them valuable for cutting-edge applications. resolvemass.cadtic.mil The ability to create precisely labeled polymers using deuterated ATRP initiators is poised to drive innovation in several emerging fields.
Advanced Manufacturing and Nanotechnology: In areas like semiconductor fabrication and 3D printing, the precise control of material properties and the ability to characterize nanoscale structures are paramount. resolvemass.ca Deuterated polymers can serve as components in advanced materials or as high-performance standards where their enhanced thermal and oxidative stability is an advantage. resolvemass.ca
Drug Delivery Systems: The development of targeted and controlled drug delivery systems is a major goal in medicine. resolvemass.ca Polymers labeled with deuterium can be tracked within biological systems using non-invasive techniques, providing critical data on how these delivery vehicles behave in vivo. Their enhanced stability could also lead to longer circulation times and more effective therapeutic outcomes. resolvemass.ca
Sustainable Materials: As the world moves toward a circular economy, understanding the degradation pathways of biodegradable polymers is essential. resolvemass.ca By synthesizing biodegradable polymers with deuterated end-groups, researchers can precisely track the degradation process, leading to the design of more effective and environmentally friendly materials. resolvemass.ca
Organic Electronics: The performance of organic electronic devices, such as flexible displays and solar cells, is highly dependent on the morphology and molecular packing of the constituent semiconducting polymers. Deuteration can subtly influence these properties, and SANS studies on selectively labeled polymers can provide crucial insights to guide the design of next-generation materials with improved charge mobility and efficiency. nih.gov
The future of deuterated materials is expanding beyond their traditional role in fundamental research into practical, high-value applications. resolvemass.ca As technologies evolve, the demand for precisely engineered polymers, such as those synthesized using deuterated ATRP initiators, is expected to grow, making them a cornerstone of future scientific and industrial breakthroughs. resolvemass.ca
| Emerging Technology | Potential Role of Deuterated Polymers |
|---|---|
| Nanotechnology | - Serve as standards for material characterization.
|
| Drug Delivery | - Trackable carriers for targeted therapies.
|
| Sustainable Polymers | - Labeled materials to study degradation pathways and kinetics. resolvemass.ca |
| Organic Electronics | - Probing morphology and molecular packing in thin films via SANS. nih.gov |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and purifying 2-bromo-2-methylpropionyl-D6 bromide in deuterated form?
- Methodological Answer : Synthesis of the deuterated variant requires isotopic labeling at specific positions (e.g., methyl groups). A common approach involves reacting deuterated 2-methylpropionic acid with brominating agents like PBr₃ under anhydrous conditions . Purification typically employs fractional distillation under reduced pressure (e.g., 6 mmHg for non-deuterated analogs, boiling point ~36°C) to avoid hydrolysis . For deuterated compounds, confirm deuteration efficiency via <sup>2</sup>H NMR or high-resolution mass spectrometry (HRMS) .
Q. How do physical properties of this compound influence experimental design?
- Methodological Answer : Key properties include:
- These properties dictate reaction setup (e.g., inert atmosphere for moisture sensitivity) and storage (desiccants, refrigeration).
Q. What safety protocols are critical for handling brominated acyl bromides in deuterated synthesis?
- Methodological Answer :
- Inhalation/Contact : Use fume hoods and PPE (gloves, goggles). Immediate rinsing with water is required for skin/eye exposure .
- Decomposition Risks : Avoid contact with water/alcohols to prevent exothermic hydrolysis .
- Waste Disposal : Quench with ice-cold sodium bicarbonate before disposal .
Advanced Research Questions
Q. How does deuteration impact the reactivity of 2-bromo-2-methylpropionyl bromide in nucleophilic substitution reactions?
- Methodological Answer : Deuteration at methyl groups may reduce reaction rates (kinetic isotope effect, KIE) due to stronger C-D bonds. To quantify KIE:
Compare rate constants (kH/kD) for reactions with non-deuterated and deuterated substrates.
Use kinetic studies (e.g., NMR monitoring) under controlled conditions (temperature, solvent).
Q. What analytical strategies resolve contradictions in quantifying deuteration levels across batches?
- Methodological Answer :
- NMR : <sup>2</sup>H NMR directly measures deuterium incorporation but requires high isotopic purity .
- Mass Spectrometry : HRMS detects isotopic clusters (e.g., [M+D]<sup>+</sup> vs. [M+H]<sup>+</sup>).
- IR Spectroscopy : C-D stretching frequencies (~2100 cm⁻¹) confirm deuteration but lack quantitative precision.
- Cross-validate with elemental analysis for bromine content to rule out impurities .
Q. How can researchers optimize stability studies for deuterated acyl bromides under varying storage conditions?
- Methodological Answer :
Accelerated Degradation Tests : Expose samples to humidity (40–80% RH) and track decomposition via TLC or HPLC.
Temperature Dependence : Store at 4°C, -20°C, and ambient; monitor bromide ion release (ion chromatography).
Light Sensitivity : Use amber vials and compare degradation rates under UV vs. dark conditions.
- Non-deuterated analogs degrade via hydrolysis to 2-bromo-2-methylpropionic acid; deuterated forms may show delayed kinetics .
Q. What synthetic routes minimize racemization in chiral derivatives of deuterated 2-bromo-2-methylpropionyl bromide?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
